molecular formula C9H5F3 B1462402 1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene CAS No. 2229507-61-1

1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene

Cat. No.: B1462402
CAS No.: 2229507-61-1
M. Wt: 170.13 g/mol
InChI Key: HXSRZSMSSZEZCN-UHFFFAOYSA-N
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Description

1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene is a fluorinated organic compound with the chemical formula C9H5F3 It is known for its unique structure, which includes three fluorine atoms and a prop-2-yn-1-yl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of trifluoro-N-(prop-2-yn-1-yl)methanesulfonamide with molecular bromine. This reaction yields a mixture of Z- and E-isomeric N-(2,3-dibromoprop-2-en-1-yl)trifluoromethanesulfonamides . Another method involves the cyclization of trifluoro-N-(prop-2-yn-1-yl)methanesulfonamides to N-(hydroxymethyl)-1,2,3-triazoles .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atoms and the prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular bromine for bromination, formaldehyde and sodium azide for cyclization, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products

Major products formed from these reactions include N-(2,3-dibromoprop-2-en-1-yl)trifluoromethanesulfonamides, N-(hydroxymethyl)-1,2,3-triazoles, and other substituted derivatives .

Scientific Research Applications

1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets through its fluorine atoms and the prop-2-yn-1-yl group. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Trifluoro-4-(prop-2-yn-1-yl)benzene is unique due to its combination of three fluorine atoms and a prop-2-yn-1-yl group attached to a benzene ring. This unique structure imparts distinct chemical properties, making it valuable in various research applications .

Properties

IUPAC Name

1,2,3-trifluoro-4-prop-2-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3/c1-2-3-6-4-5-7(10)9(12)8(6)11/h1,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSRZSMSSZEZCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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